3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

Catalog No.
S905282
CAS No.
34643-39-5
M.F
C8H4Cl4N2O2
M. Wt
301.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium s...

CAS Number

34643-39-5

Product Name

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

IUPAC Name

azanium;2,3,4,5-tetrachloro-6-cyanobenzoate

Molecular Formula

C8H4Cl4N2O2

Molecular Weight

301.9 g/mol

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+]

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+]

Organic Synthesis

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2\text{C}_8\text{H}_4\text{Cl}_4\text{N}_2\text{O}_2 and a molecular weight of 301.93 g/mol . It is typically found as a white solid and is known for its use in organic synthesis. The compound contains multiple chlorine atoms and a cyano group, which can influence its chemical properties and potential applications in material science.

Currently, there is no scientific research readily available detailing a specific mechanism of action for 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt.

Due to the limited information on this specific compound, it's crucial to handle it with caution assuming potential hazards. Here are some general safety considerations for similar chemicals:

  • Chlorine: The presence of chlorine raises concerns about potential irritation and toxicity upon contact or inhalation.
  • Cyano Group: Cyanide can be released upon decomposition, posing a severe health risk.

Currently, there is no detailed scientific research available regarding the biological activity or mechanism of action for 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt. Due to the lack of data, it is crucial to handle this compound with caution and assume potential hazards similar to other halogenated organic compounds.

The synthesis methods for 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt are not explicitly detailed in the available sources. Typically, such compounds might be synthesized through chlorination reactions involving benzoic acid derivatives or by introducing a cyano group through nitrile formation processes. Further research into specific synthesis protocols would be necessary to provide a comprehensive overview.

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is primarily used in organic synthesis due to its reactive functional groups. Its structural characteristics suggest potential applications in material science, particularly where modifications of electrical conductivity or other properties are desired due to the presence of chlorine and cyano groups.

There are no specific interaction studies available for 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt. Given its chemical structure, it could potentially interact with various nucleophiles or electrophiles in synthetic applications. Further studies would be needed to elucidate its interaction profile.

Similar compounds to 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt include other halogenated benzoic acids and nitrile-containing compounds. Some examples are:

  • Ammonium chloride
  • Ammonium nitrate
  • Ammonium formate
  • 2-Chloro-3-cyanopyridine
  • 2,3-Dichlorobenzonitrile

These compounds share similar functional groups but differ in their specific arrangements and additional substituents. The uniqueness of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt lies in its specific combination of four chlorine atoms and a cyano group on the benzoic acid framework, which may impart distinct chemical reactivity and potential applications compared to its analogs.

Dates

Last modified: 04-15-2024

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